Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound is characterized by the presence of multiple functional groups, including a trifluoromethyl group, which enhances its biological activity and solubility properties.
The compound is classified under fluorinated building blocks and heterocyclic compounds. It is primarily used in drug discovery and development due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis and malaria. The chemical structure is defined by its CAS number 31009-34-4 and molecular formula with a molecular weight of 231.15 g/mol .
The synthesis of methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves several key steps:
Recent literature highlights various synthetic pathways that utilize cyclization, nucleophilic substitution, and cross-coupling reactions to achieve the desired compound .
The molecular structure of methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate features a quinoline core with distinct substituents:
The compound exhibits tautomeric forms, where the hydroxyl can convert to a ketone under certain conditions, influencing its reactivity and stability .
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate participates in several important chemical reactions:
The mechanism of action for compounds derived from methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves interaction with specific biological targets:
Research indicates that modifications in the trifluoromethyl group significantly affect the potency of these compounds against their respective targets .
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate displays several notable physical properties:
These properties make it suitable for various applications in medicinal chemistry and drug formulation .
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate finds applications primarily in:
The compound's unique structural features contribute significantly to its biological activities, making it a valuable asset in pharmaceutical research .
The strategic incorporation of fluorine atoms and trifluoromethyl (–CF3) groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Fluorine, the most electronegative element, profoundly influences a molecule’s physicochemical properties. Its van der Waals radius (1.47 Å) closely resembles that of hydrogen (1.20 Å), allowing substitution with minimal steric perturbation while significantly altering electronic characteristics [4] [7]. The trifluoromethyl group, though bulkier (volume ≈ isopropyl group), enhances lipophilicity (log P increase by 0.8–1.2 units) and metabolic stability by resisting oxidative degradation [4] [10]. This "fluorine magic" manifests in several critical ways:
Table 1: Impact of Fluorine vs. Trifluoromethyl Substitution on Molecular Properties
Property | Hydrogen | Fluorine | Trifluoromethyl | Effect on Bioactivity |
---|---|---|---|---|
Electronegativity | 2.20 | 3.98 | - | Enhanced dipole moments & binding specificity |
Lipophilicity (π) | 0.00 | 0.14 | 0.88 | Improved membrane permeability |
Steric Volume (ų) | 1.20 | 1.47 | ~38.0 | Optimal for hydrophobic pocket filling |
Metabolic Stability | Low | Moderate | High | Reduced oxidative deactivation |
Quinoline’s journey in drug discovery began with natural alkaloids and evolved into synthetic fluorinated derivatives:
Table 2: Evolution of Key Quinoline-Based Therapeutics
Era | Compound Class | Representative Agent | Therapeutic Area | Role of Fluorine/–CF3 |
---|---|---|---|---|
Pre-1950s | Natural Alkaloids | Quinine | Antimalarial | None (scaffold identification) |
1960–2000 | 4-Aminoquinolines | Chloroquine | Antimalarial | None (later fluorinated variants) |
1980–2010 | Fluoroquinolones | Ciprofloxacin | Antibacterial | C-6 Fluorine boosts gyrase affinity & permeability |
2000–2025 | Trifluoromethylquinolines | Bedaquiline | Antitubercular | –CF3 enhances lipophilicity & target residence |
Current | Polyfluorinated Quinolines | Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate | Antitubercular/Antiplasmodial | Synergy of C-6 F and C-2 –CF3 optimizes binding |
The bioactivity of Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate (Molecular Formula: C12H7F4NO3; MW: 289.18 g/mol) critically depends on the regiochemistry of its substituents [1] [9]:
Table 3: Electronic and Steric Roles of Substituents in Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
Position | Substituent | Electronic Effect | Steric Role | Biological Consequence |
---|---|---|---|---|
C-2 | Trifluoromethyl | σm = 0.43, σp = 0.54 (strong EWG) | Bulk fills hydrophobic pockets | Enhanced enzyme affinity & metabolic stability |
C-3 | Methyl Ester | σp = 0.45 (moderate EWG) | Minimal steric hindrance | Prodrug activation & derivatization site |
C-4 | Hydroxy/Keto | Tautomerism modulates H-bond capacity | Chelates metals (Mg²⁺, Fe³⁺) | Target inhibition via Lewis acid interactions |
C-6 | Fluoro | σp = 0.06 (weak EWG) | Small footprint | Reduced ring oxidation & improved membrane diffusion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0